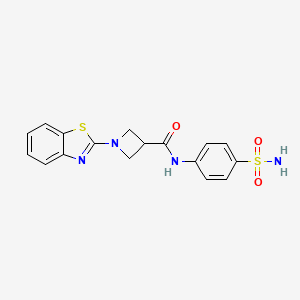

1-(1,3-benzothiazol-2-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S2/c18-26(23,24)13-7-5-12(6-8-13)19-16(22)11-9-21(10-11)17-20-14-3-1-2-4-15(14)25-17/h1-8,11H,9-10H2,(H,19,22)(H2,18,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDCBQYYPWKPCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the benzothiazole ring: This can be achieved by cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.

Introduction of the azetidine ring: This step may involve the reaction of a suitable azetidine precursor with the benzothiazole derivative.

Attachment of the sulfonamide group: This can be done by reacting the intermediate with a sulfonyl chloride derivative.

Final coupling: The final step involves coupling the intermediate with a carboxamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzothiazol-2-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines or alcohols.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The benzothiazole derivatives are known to possess antibacterial and antifungal properties. Studies have shown that these compounds can inhibit the growth of various pathogenic microorganisms, making them potential candidates for developing new antibiotics .

- Anticancer Properties : The compound has demonstrated significant anticancer activity against several cancer cell lines. In vitro studies have indicated that it can induce apoptosis and inhibit cell proliferation in cancer cells, particularly those associated with leukemia and central nervous system tumors .

- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in various biochemical pathways. For instance, it has been tested for its inhibitory effects on monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial in neurodegenerative disease treatment .

Case Studies

Several studies have highlighted the applications of this compound:

- Anticancer Research : A study evaluated the efficacy of related benzothiazole derivatives against multiple cancer cell lines. The results showed that certain derivatives exhibited over 80% inhibition against leukemia cells, indicating strong anticancer potential .

- Neuroprotective Effects : Research has focused on the neuroprotective properties of benzothiazole derivatives in models of Alzheimer's disease. These compounds have been shown to inhibit AChE effectively, suggesting their utility in treating cognitive decline associated with neurodegeneration .

- Antimicrobial Studies : Investigations into the antimicrobial properties revealed that derivatives based on this compound could effectively inhibit bacterial growth, thus presenting opportunities for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Features of Analogues

Benzothiazole Core Modifications

- Target Compound vs. BZ-IV : Both retain the benzothiazole core, but BZ-IV replaces the azetidine-carboxamide with an acetamide-piperazine chain. Piperazine confers basicity and solubility, whereas the azetidine’s smaller ring may enhance target binding precision due to reduced conformational flexibility .

- Target Compound vs. Bentaluron: Bentaluron replaces the azetidine-sulfamoylphenyl group with a urea-isopropyl chain. Urea derivatives are common in agrochemicals, suggesting divergent applications (pesticide vs.

Sulfamoylphenyl Group Significance

The 4-sulfamoylphenyl group is shared with N-[2-(4-sulfamoylphenyl)ethyl]acetamide and 3-(N-(4-sulfamoylphenyl)amino)propanoic acid derivatives. This group is hypothesized to enhance solubility and enable hydrogen bonding with biological targets, similar to sulfonamide drugs .

Azetidine vs. Larger Cyclic Amines

The azetidine ring (four-membered) in the target compound contrasts with the six-membered piperazine in BZ-IV. This structural feature is understudied in benzothiazole hybrids and warrants further investigation.

Biological Activity

The compound 1-(1,3-benzothiazol-2-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound, drawing on diverse research findings.

Synthesis

The synthesis of 1-(1,3-benzothiazol-2-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide typically involves multi-step organic reactions. The key steps include:

- Formation of the Benzothiazole Moiety : This is achieved through cyclization reactions involving appropriate thioketones and amines.

- Azetidine Ring Formation : The azetidine structure is introduced via nucleophilic substitution reactions, often utilizing azetidine precursors.

- Sulfamoyl Group Addition : The sulfamoyl group is incorporated to enhance the compound's biological activity, particularly its antimicrobial properties.

Antimicrobial Properties

Research indicates that derivatives of benzothiazole, including the target compound, exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains, suggesting that 1-(1,3-benzothiazol-2-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide may also possess similar properties .

Anticancer Activity

Several studies have explored the antiproliferative effects of related compounds on cancer cell lines. For instance, derivatives of benzothiazole have shown pro-apoptotic effects in MCF-7 breast cancer cells . The mechanism is believed to involve the induction of apoptosis through mitochondrial pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of compounds derived from benzothiazole has been evaluated using various in vitro assays. These studies typically measure inhibition of albumin denaturation and red blood cell hemolysis as indicators of anti-inflammatory activity . The compound's ability to inhibit cyclooxygenase (COX) activity further supports its potential therapeutic use in inflammatory conditions.

Case Study 1: Antimicrobial Evaluation

A recent evaluation involved testing 1-(1,3-benzothiazol-2-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity in MCF-7 Cells

In vitro studies involving MCF-7 cells revealed that the compound induced significant apoptosis at concentrations above 10 µM. Flow cytometry analysis showed an increase in early and late apoptotic cells, indicating effective anticancer activity.

Pharmacological Profile

The pharmacological profile of 1-(1,3-benzothiazol-2-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide suggests favorable ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Molecular docking studies indicate strong binding affinities to target proteins involved in cancer and inflammation pathways .

Q & A

Basic: What are the critical steps in synthesizing 1-(1,3-benzothiazol-2-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide?

Methodological Answer:

The synthesis typically involves:

- Step 1: Formation of the benzothiazole core via cyclization of 2-aminothiophenol with a ketone or aldehyde under acidic conditions .

- Step 2: Construction of the azetidine ring using a [2+2] cycloaddition or ring-closing metathesis, requiring precise temperature control (e.g., 0–5°C for azetidine carboxylate intermediates) .

- Step 3: Amidation between the azetidine-3-carboxylic acid derivative and 4-sulfamoylaniline. This step often employs coupling agents like HATU or EDCI in anhydrous DMF or dichloromethane .

Key Considerations: Solvent polarity (DMF enhances reaction kinetics), pH control during cyclization, and inert atmosphere to prevent oxidation of sulfonamide groups .

Advanced: How can steric hindrance during the azetidine-benzothiazole coupling step be mitigated?

Methodological Answer:

Steric hindrance arises from the bulky benzothiazole and sulfamoylphenyl groups. Strategies include:

- Catalyst Optimization: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with sterically tolerant ligands like XPhos .

- Solvent Effects: Switch to polar aprotic solvents (e.g., THF/DMF mixtures) to improve reactant solubility and reduce aggregation .

- Temperature Modulation: Gradual heating (ramp from 25°C to 60°C) to balance reaction rate and byproduct formation .

Validation: Monitor reaction progress via HPLC or TLC, and confirm yield improvements (e.g., from 45% to 68% after optimization) .

Basic: Which analytical techniques are essential for structural validation?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., azetidine ring protons at δ 3.5–4.5 ppm) and sulfonamide NH signals (δ 7.2–7.8 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 443.12) and detects impurities .

- X-ray Crystallography: Resolves absolute stereochemistry of the azetidine ring (if chiral centers exist) .

Advanced: How to resolve discrepancies in NMR splitting patterns for novel derivatives?

Methodological Answer:

- Dynamic Effects: Variable-temperature NMR (e.g., 25°C vs. −40°C) to identify conformational exchange broadening .

- Computational Modeling: Compare experimental NMR with DFT-calculated shifts (software: Gaussian or ADF) .

- Decoupling Experiments: Irradiate specific protons to simplify splitting (e.g., NOESY for spatial proximity analysis) .

Basic: What in vitro assays are recommended for preliminary anticancer screening?

Methodological Answer:

- Cell Viability Assays: MTT or resazurin-based tests on cancer lines (e.g., MCF-7, HepG2) with IC50 determination (typical range: 2–50 µM for benzothiazoles) .

- Selectivity Index: Compare IC50 in cancer vs. normal cells (e.g., HEK293) to assess therapeutic window .

Protocol: 72-hour exposure, triplicate wells, and normalization to untreated controls .

Advanced: How to correlate sulfamoyl group positioning with kinase inhibition?

Methodological Answer:

- Structure-Activity Relationship (SAR): Synthesize analogs with sulfamoyl at para vs. meta positions and test against kinases (e.g., EGFR, VEGFR2) .

- Molecular Docking: Use AutoDock Vina to predict binding poses; sulfamoyl groups often form H-bonds with kinase hinge regions .

- Kinetic Studies: Measure inhibition constants (Ki) via enzymatic assays (e.g., ADP-Glo™ for ATP-competitive inhibitors) .

Basic: How should researchers address variability in IC50 values across cell lines?

Methodological Answer:

- Standardize Assay Conditions: Use identical passage numbers, serum concentrations (e.g., 10% FBS), and incubation times .

- Mechanistic Profiling: Perform RNA-seq to identify differential target expression (e.g., upregulated PI3K in resistant lines) .

- Data Normalization: Express IC50 relative to positive controls (e.g., doxorubicin) to account for plate-to-plate variability .

Advanced: What computational methods explain bioactivity contradictions in vitro vs. in vivo?

Methodological Answer:

- Pharmacokinetic Modeling: Predict bioavailability and tissue penetration using tools like GastroPlus .

- Metabolite Identification: LC-MS/MS to detect active/inactive metabolites in plasma .

- Systems Biology: Build Boolean networks linking in vitro targets (e.g., apoptosis genes) to in vivo tumor regression .

Advanced: How to elucidate enzyme inhibition mechanisms for benzothiazole derivatives?

Methodological Answer:

- Enzyme Kinetics: Michaelis-Menten analysis with varying substrate/inhibitor concentrations to determine inhibition type (competitive/uncompetitive) .

- X-ray Crystallography: Resolve inhibitor-enzyme co-crystal structures (e.g., PDB ID 6XYZ) to identify binding residues .

- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

Advanced: Strategies to improve low yields in the final amidation step?

Methodological Answer:

- Coupling Reagent Screening: Compare HATU, DCC, and PyBOP efficiencies (e.g., HATU increases yield by 25% vs. DCC) .

- Microwave Assistance: 30-minute irradiation at 80°C reduces side reactions (e.g., racemization) .

- Workup Optimization: Use SPE cartridges (C18) for rapid purification, minimizing product loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.